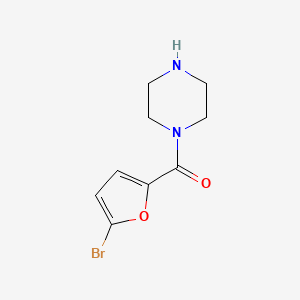

![molecular formula C8H14N4O B1340861 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine CAS No. 915924-34-4](/img/structure/B1340861.png)

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a chemical compound with the molecular formula C8H14N4O. It is also known as 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which includes 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, has been a subject of interest in recent years . A one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has been reported . This strategy involves a second stage copper-catalyzed 1,3,4-oxadiazole arylation .

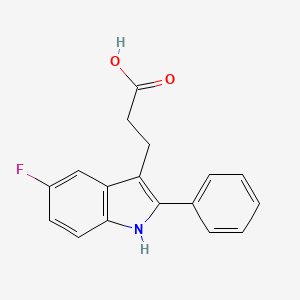

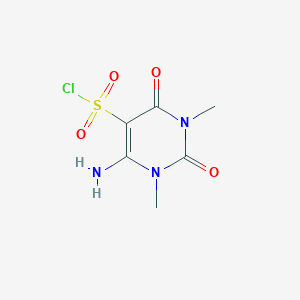

Molecular Structure Analysis

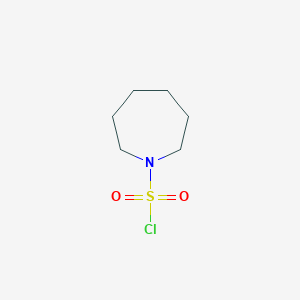

The molecular structure of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can be represented by the InChI code 1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H . The molecular weight of the compound is 218.69 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively. For instance, a study on the reaction conditions in which the identity of the solvent and the Brønsted acid cocatalyst were varied has been reported .

Physical And Chemical Properties Analysis

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a solid at room temperature . Its molecular weight is 218.69 g/mol .

Aplicaciones Científicas De Investigación

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine”, have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities .

Nematocidal Activity

These compounds have shown moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is one of the most destructive plant pathogens.

Anti-fungal Activity

1,2,4-Oxadiazole derivatives have demonstrated anti-fungal activity against Rhizoctonia solani , a soil-borne fungal pathogen that causes diseases in a wide range of plants.

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice plants .

Antibacterial Activity Against Xanthomonas Oryzae pv. Oryzicola (Xoc)

Compounds such as 1,2,4-oxadiazole derivatives have exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice .

Drug Discovery

1,2,4-Oxadiazole derivatives have attracted medicinal chemists’ attention due to their wide spectrum of biological activities and unique bioisosteric properties . They have been used in the development of novel drugs .

Enzyme Inhibitors

1,2,4-Oxadiazole derivatives have been studied for their potential as enzyme inhibitors . They have been used in the design of potential drugs .

Antimicrobial Activities

Some 1,2,4-oxadiazole derivatives have shown good antimicrobial activities against various test microorganisms .

Direcciones Futuras

The future directions for the research and development of 1,2,4-oxadiazole derivatives, including 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . These compounds have potential applications in various scientific areas, including pharmaceutical industry and drug discovery .

Mecanismo De Acción

Target of Action

It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXTTBMSQRZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)